2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Description
Chemical Identity and Structure Irbesartan, systematically named 2-butyl-3-{[4-(2-(2H-tetrazol-5-yl)phenyl)phenyl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one, is a non-peptide angiotensin II receptor blocker (ARB) with the molecular formula C₂₅H₂₈N₆O and molecular weight 428.53 g/mol . It features a unique 1,3-diazaspiro[4.4]non-1-en-4-one core and a tetrazole-substituted biphenylmethyl group, critical for its antagonistic activity at the AT₁ receptor .
Therapeutic Applications
Irbesartan is clinically used for hypertension and diabetic nephropathy due to its potent and selective inhibition of angiotensin II-induced vasoconstriction . It is administered orally in tablet formulations (75–300 mg doses) and is listed in pharmacopeias such as the USP and BP .
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H26N6O/c1-2-3-10-22-26-25(13-6-7-14-25)24(32)30(22)16-17-11-12-19-18-8-4-5-9-20(18)23-27-28-29-31(23)21(19)15-17/h4-5,8-9,11-12,15H,2-3,6-7,10,13-14,16H2,1H3 |
InChI Key |
UPKYWKSLKROFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC4=C(C=C3)C5=CC=CC=C5C6=NN=NN46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Phenanthridine Synthesis: Phenanthridine can be synthesized via a Pictet-Hubert reaction, involving the cyclization of a suitable precursor.
Spirocyclic Core Formation: The spirocyclic core can be constructed by a cyclization reaction involving a diazaspiro compound and an appropriate electrophile.
Final Coupling: The final step involves coupling the tetrazole and phenanthridine moieties to the spirocyclic core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the phenanthridine moiety.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Oxidized derivatives of the butyl side chain or phenanthridine moiety.
Reduction: Reduced forms of the tetrazole ring or hydrogenated products.
Substitution: Substituted phenanthridine derivatives or modified spirocyclic cores.
Scientific Research Applications
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole and phenanthridine moieties may play a role in binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Table 2: Physicochemical Properties of Irbesartan and Key Derivatives
Pharmacological and Clinical Differentiation
Receptor Binding and Selectivity
Irbesartan exhibits 10,000-fold selectivity for AT₁ over AT₂ receptors, a feature attributed to its spirocyclic system enhancing steric complementarity . Comparative studies suggest its higher affinity than losartan due to reduced conformational flexibility .
Pharmacokinetics
- Half-Life : Irbesartan’s 11–15 hour half-life permits once-daily dosing, unlike shorter-acting ARBs like losartan .
- Metabolism : Unlike valsartan, which undergoes cytochrome P450-mediated metabolism, Irbesartan is primarily excreted unchanged (80%), reducing drug interaction risks .
Clinical Efficacy
In hypertension, Irbesartan achieves systolic BP reduction of 20–25 mmHg at 300 mg/day, comparable to valsartan but with superior outcomes in diabetic nephropathy due to its renoprotective effects .
Biological Activity
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure and biological properties make it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C25H26N6O
- Molar Mass : 426.51 g/mol
- CAS Number : 1213252-83-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or modulate receptor activity, impacting cellular signaling pathways.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds could inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines (e.g., breast and lung cancer) .
Antimicrobial Activity
The compound's potential antimicrobial activity has been investigated, revealing efficacy against several bacterial strains. In vitro assays showed that it possesses bactericidal properties against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis confirmed that the compound induces apoptosis through the mitochondrial pathway .
Study 2: Antimicrobial Screening
A screening study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, suggesting a promising therapeutic role in treating infections caused by these pathogens .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:
- Solubility : Highly soluble in organic solvents; moderate solubility in water.
- Absorption : Likely to be well absorbed due to its lipophilic nature.
- Metabolism : Potentially metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.
Toxicity and Safety Profile
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain safety concerns. In animal models, doses exceeding therapeutic levels resulted in mild hepatotoxicity. Thus, careful dose optimization is essential for future clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
